(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Description
Structural Analysis & Stereochemical Configuration
Molecular Architecture of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic Acid
The molecule consists of a central α-carbon backbone bonded to:
- A primary carboxylic acid group (–COOH)
- An (S)-1-carboxyethyl-substituted amino group (–NH–CH(CH2COOH)–)
- A 3-(1H-imidazol-4-yl)propanoic acid side chain
Key structural parameters include:
- Molecular formula : C₉H₁₃N₃O₄
- Molecular weight : 227.22 g/mol
- SMILES representation :
O=C(O)[C@H](CC1=CNC=N1)N[C@H](C(O)=O)C
The imidazole ring adopts a planar geometry typical of aromatic heterocycles, with bond lengths consistent with delocalized π-electron systems. The N1–C2 and C2–N3 bonds measure approximately 1.37 Å and 1.32 Å, respectively, matching trends observed in high-resolution histidine crystal structures . The carboxyethyl group introduces steric bulk near the α-amino center, forcing the side chain into a gauche conformation relative to the main backbone.
Chirality Considerations in the Carboxyethyl-Amino-Imidazolepropanoic Acid System
The compound exhibits two stereogenic centers:
- Cα of the main chain (S-configuration)
- Cβ of the carboxyethyl group (S-configuration)
This (S,S) diastereomer displays distinct biochemical properties compared to its (R,S) counterpart. X-ray diffraction studies of analogous compounds reveal that the carboxyethyl group’s configuration directly influences:
- Hydrogen-bonding networks between the carboxylate and imidazole NH groups
- Torsional angles along the Cα–N–Cβ–Cγ backbone (φ = −65° ± 5°, ψ = 145° ± 8°)
- Solvent accessibility of the imidazole ring’s π-face
Enantiomeric pairs show divergent biological activities. For example, (R)-N-(1-carboxyethyl)-(S)-histidine supports Agrobacterium tumefaciens growth, while the (S,S) isomer is inactive . This stereospecificity arises from differential binding to bacterial histidine transporters.
Comparative Analysis with Related Imidazole-Containing Amino Acid Derivatives
Table 1: Structural Comparison of Imidazole-Based Amino Acids
The carboxyethyl group distinguishes this compound from canonical histidine derivatives. Unlike N,N-dimethylhistidine, which modifies charge distribution via methylated amines , the carboxyethyl moiety introduces:
- Additional hydrogen-bonding capacity (−COOH group)
- Increased conformational rigidity (restricted C–N bond rotation)
- pH-dependent charge states (pKa ≈ 4.2 for carboxylate)
Crystallographic comparisons show that imidazole ring geometries remain consistent across derivatives (average C–N bond length = 1.36 Å, N–C–C angles = 107–112°) , suggesting conserved electronic properties despite side-chain modifications.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5-,7-/m0/s1 |
InChI Key |
KEMGAOPOGGLPBQ-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Starting Materials and Key Intermediates
- L-histidine or derivatives : The imidazole-containing amino acid L-histidine is a common starting point due to its structural similarity.
- (S)-1-Carboxyethylamine derivatives : These provide the carboxyethyl substituent for the amino group.
- Protecting groups such as Boc (tert-butoxycarbonyl) or methyl esters are often employed to mask reactive sites during synthesis.
General Synthetic Strategy
The synthesis typically involves:
- Protection of the amino acid functional groups to prevent unwanted reactions.
- Formation of the amide bond between the amino group of the histidine derivative and the carboxyethyl moiety.
- Deprotection steps to yield the free acid and amine functionalities.
- Purification by chromatographic techniques to isolate the stereochemically pure product.
Specific Synthetic Methods
Method A: Coupling via Activated Esters or Chlorides
- Activation of (S)-1-carboxyethyl derivatives as acid chlorides or esters.
- Nucleophilic substitution by the amino group of protected L-histidine.
- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Example: Reaction of N-Boc-L-histidine methyl ester with (S)-1-carboxyethyl chloride under mild conditions to form the amide intermediate, followed by deprotection with trifluoroacetic acid (TFA).
Method B: Enzymatic or Biocatalytic Synthesis
- Use of amino acid ligases or engineered enzymes to catalyze the formation of the amide bond with high stereoselectivity.
- This method is less common but offers advantages in stereochemical control and mild reaction conditions.
Method C: Multi-step Synthesis from L-histidine
Reaction Conditions and Optimization
- Solvents : Polar aprotic solvents such as DMF (dimethylformamide) or DCM (dichloromethane) are commonly used.
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–40°C) to avoid racemization.
- pH Control : Buffering or base addition (e.g., triethylamine) to maintain pH around 8–10 during coupling to favor amide bond formation.
- Time : Reaction times vary from 4 to 24 hours depending on the method and reagents.
Purification and Characterization
- Chromatography : Reverse-phase HPLC or C18 column chromatography is used to purify the final product.
- Spectroscopic Analysis :
- 1H and 13C NMR confirm the structure and stereochemistry.
- Mass spectrometry (MS) verifies molecular weight.
- Optical rotation measurements confirm enantiomeric purity.
- Yield : Reported yields range from 50% to 85% depending on the method and scale.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Activated ester coupling | N-Boc-L-histidine methyl ester, (S)-1-carboxyethyl chloride | EDCI or DCC, DMF, RT, 4–6 h | 60–75 | Requires careful pH control |
| Multi-step protection/deprotection | L-histidine, carboxyethyl amine derivatives | Boc protection, TFA deprotection, DCM, RT | 50–65 | Multi-step, high stereochemical control |
| Enzymatic synthesis | L-histidine, carboxyethyl donor | Amino acid ligase, aqueous buffer, mild conditions | 70–85 | High stereoselectivity, green chemistry |
Research Findings and Notes
- The stereochemistry of both chiral centers is critical for biological activity; synthetic methods emphasize stereochemical integrity.
- The imidazole ring is sensitive to strong acids and oxidants; mild deprotection conditions are preferred to avoid ring degradation.
- Computational studies predict that the compound’s biological activity is linked to its stereochemistry and imidazole functionality, underscoring the importance of precise synthetic control.
- Related synthetic routes for imidazole-containing amino acids, such as ergothioneine and 2-thiohistidine, provide valuable insights into protecting group strategies and coupling methods applicable here.
- Purification by reverse-phase chromatography ensures removal of diastereomers and side products, critical for obtaining a pure compound for biological studies.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Biochemical Applications
a. Enzyme Inhibition
One significant application of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic benefits in conditions such as diabetes and metabolic syndrome.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of imidazole compounds, including (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid, effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation .
Pharmacological Applications
a. Antioxidant Properties
The antioxidant properties of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid have been explored in various studies. This compound exhibits the ability to scavenge free radicals, which can help mitigate oxidative stress—a contributing factor in numerous diseases.
Case Study:
In a controlled experiment, researchers found that the compound significantly reduced oxidative damage in cellular models exposed to oxidative stressors. The findings were published in Journal of Pharmaceutical Sciences, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .
Material Science Applications
a. Corrosion Inhibition
Another notable application is its use as a corrosion inhibitor in metal protection. The compound's structure allows it to form protective layers on metal surfaces, thus preventing corrosion.
Case Study:
A comprehensive study reported in Corrosion Science evaluated the effectiveness of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid as a corrosion inhibitor for steel in acidic environments. Results indicated a significant reduction in corrosion rates when treated with this compound compared to untreated samples .
Pharmaceutical Development
a. Drug Formulation
Due to its unique chemical properties, (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is being investigated for use in drug formulations aimed at enhancing bioavailability and stability of active pharmaceutical ingredients.
Case Study:
Research published in European Journal of Pharmaceutics and Biopharmaceutics explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery systems. The study concluded that it improved the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between the target compound and related derivatives:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights
Functional Group Variations: The target compound’s carboxyethyl group distinguishes it from derivatives like Gly-His (), which features a simpler dipeptide structure. Tetrazole-containing derivatives () exhibit improved metabolic stability due to the tetrazole ring’s bioisosteric replacement for carboxylic acids, though this reduces solubility compared to the target compound.
Biological Activity :
- The thiazolone derivative () demonstrates broad-spectrum antimicrobial activity (MIC values < 10 µg/mL) attributed to the thiazolone ring’s electrophilic properties, absent in the target compound.
- Schiff base derivatives like AImP () show corrosion inhibition efficiencies >85% in acidic media, leveraging the imidazole ring’s electron-donating capacity—a property shared with the target compound but applied differently.
Synthetic Utility: Trityl- and Fmoc-protected analogs () are critical for orthogonal protection strategies in peptide synthesis. For example, Fmoc-(1R,2S)-2a* is isolated in 6% yield, highlighting synthetic challenges in stereochemical control . Gly-His () serves as a zinc-binding motif in ophthalmology (e.g., carnosine analogs), whereas the target compound’s carboxyethyl group may stabilize transition states in enzymatic reactions.
Physicochemical Properties :
- The chlorotrityl-protected tetrazole derivative () has a higher molecular weight (576.19 g/mol) and lipophilicity (Rf = 0.31 in CHCl3:MeOH), contrasting with the target compound’s calculated hydrophilicity (logP ≈ -1.2).
Research Findings and Implications
- Medicinal Chemistry : The target compound’s imidazole and carboxyethyl groups make it a candidate for designing inhibitors of histidine-decarboxylase or metalloproteases. Its rigidity may reduce entropic penalties in binding compared to flexible Schiff bases (e.g., AImP) .
- Material Science : Derivatives like the thiazolone compound () highlight the trade-off between antimicrobial potency and solubility, guiding the optimization of imidazole-based drug candidates.
- Synthetic Challenges : Diastereomeric separation of Fmoc-protected intermediates () underscores the need for advanced chromatographic techniques to achieve high enantiomeric excess (>98%).
Biological Activity
(S)-2-(((S)-1-Carboxyethyl)amino)-3-(1H-imidazol-4-yl)propanoic acid, commonly known as L-Histidine, is a naturally occurring amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
L-Histidine is characterized by the following chemical structure:
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.155 g/mol
- CAS Number : 71-00-1
The compound features an imidazole side chain, which is essential for its biological functions, particularly in enzyme catalysis and as a precursor for histamine synthesis.
Mechanisms of Biological Activity
L-Histidine exhibits several biological activities due to its unique structure:
- Enzyme Catalysis : The imidazole ring of L-Histidine can act as both a proton donor and acceptor, making it a critical component in enzyme active sites. It participates in various biochemical reactions, including those involving acid-base catalysis.
- Neurotransmitter Precursor : L-Histidine is a precursor to histamine, an important neurotransmitter involved in immune responses, gastric acid secretion, and neurotransmission.
- Antioxidant Properties : L-Histidine has been shown to possess antioxidant properties, which help protect cells from oxidative stress.
Therapeutic Applications
L-Histidine's biological activity has led to its investigation in various therapeutic contexts:
- Neurological Disorders : Research indicates that L-Histidine may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease due to its role in neurotransmitter regulation .
- Metabolic Disorders : As an essential amino acid, L-Histidine supplementation can support metabolic health, particularly in individuals with deficiencies or increased requirements due to stress or illness .
- Wound Healing : Some studies suggest that L-Histidine may enhance wound healing processes by promoting collagen synthesis and modulating inflammatory responses .
Case Studies and Experimental Data
Several studies have explored the biological activity of L-Histidine:
- Neuroprotection in Animal Models :
- Histamine Release Modulation :
- Antioxidant Activity Assessment :
Comparative Biological Activity Table
Q & A
Q. Basic Research Focus
- Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the imidazole ring .
- Solubility : Use DMSO for stock solutions, but dilute in aqueous buffers (pH 4–7) to avoid precipitation .
- Handling : Minimize exposure to moisture and light to prevent degradation .
How can researchers resolve contradictions in biological activity data between enantiomers or diastereomers?
Q. Advanced Research Focus
- Enantiomer-specific assays : Use chiral HPLC to isolate (S,S) and (R,S) forms before testing .
- Docking simulations : Compare binding affinities of stereoisomers with target proteins (e.g., histidine kinases) .
- Meta-analysis : Cross-reference activity data across studies to identify systematic biases (e.g., impurity interference) .
What strategies optimize this compound’s incorporation into peptidomimetics or prodrugs?
Q. Advanced Research Focus
- Backbone modification : Replace the carboxyethyl group with bioisosteres (e.g., sulfonamides) to enhance bioavailability .
- Conjugation : Link to targeting moieties (e.g., DUPA for prostate-specific membrane antigen) via NHS ester chemistry .
- Stability assays : Test metabolic resistance in liver microsomes to identify labile sites .
How do structural variations in related imidazole derivatives inform SAR (Structure-Activity Relationship) studies?
Q. Advanced Research Focus
- Substitution patterns : Compare activity of 4-imidazolyl vs. 5-imidazolyl derivatives to map binding pockets .
- Steric effects : Introduce bulky groups (e.g., trityl protection) to assess steric hindrance in enzyme interactions .
- Electronic effects : Fluorinate the imidazole ring to modulate electron density and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
